8-methoxy-3-nitro-2H-chromene
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Overview
Description
8-Methoxy-3-nitro-2H-chromene: is an organic compound belonging to the chromene family, characterized by a benzopyran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base, followed by cyclization to form the chromene ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amino-chromenes and substituted chromenes .
Scientific Research Applications
8-Methoxy-3-nitro-2H-chromene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-3-nitro-2H-chromene involves its interaction with biological targets, such as DNA and enzymes. The compound can bind to the minor groove of DNA, altering its structure and function, which can lead to the inhibition of cancer cell growth . Additionally, it can interact with specific enzymes, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
- 3-Nitro-2-phenyl-2H-chromene
- 2H-chromene-3-carboxylate
- 4H-chromene derivatives
Comparison: 8-Methoxy-3-nitro-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other chromene derivatives, it exhibits enhanced anticancer properties and a broader range of applications in scientific research .
Properties
CAS No. |
92210-59-8 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
8-methoxy-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
URFBGIBCAXAJQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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